Spiro[3.3]heptane-1,3-diamine;dihydrochloride
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Overview
Description
Spiro[3.3]heptane-1,3-diamine;dihydrochloride: is a chemical compound with the molecular formula C7H14N2.2HCl. It is characterized by a spirocyclic structure, where a seven-membered ring is fused to a three-membered ring at a single carbon atom. This compound is often used in various scientific research applications due to its unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Spiro[3.3]heptane-1,3-diamine;dihydrochloride typically involves the reaction of an alkene with an amide in the presence of triflic anhydride and a base such as collidine or lutidine. The reaction is carried out in 1,2-dichloroethane under reflux conditions for 16 hours. The product is then purified using vacuum distillation or column chromatography .
Industrial Production Methods
Industrial production methods for Spiro[3 the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through rigorous quality control measures .
Chemical Reactions Analysis
Types of Reactions
Spiro[3.3]heptane-1,3-diamine;dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, where the amino groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or alkoxides in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted spirocyclic compounds.
Scientific Research Applications
Spiro[3.3]heptane-1,3-diamine;dihydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antiviral activities.
Industry: Utilized in the development of novel materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of Spiro[3.3]heptane-1,3-diamine;dihydrochloride involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to fit into unique binding sites on proteins and enzymes, potentially inhibiting their activity. This can lead to various biological effects, such as the inhibition of cancer cell growth or the suppression of viral replication .
Comparison with Similar Compounds
Similar Compounds
- Bicyclo[1.1.1]pentane
- Cubane
- Bicyclo[2.2.2]octane
- 2-Oxabicyclo[2.2.2]octane
Uniqueness
Spiro[3.3]heptane-1,3-diamine;dihydrochloride is unique due to its non-coplanar exit vectors, which allow it to mimic the mono-, meta-, and para-substituted benzene rings in drugs. This structural feature makes it a valuable scaffold in drug design and development, offering improved physicochemical properties and retained bioactivity compared to other saturated benzene bioisosteres.
Properties
IUPAC Name |
spiro[3.3]heptane-1,3-diamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2.2ClH/c8-5-4-6(9)7(5)2-1-3-7;;/h5-6H,1-4,8-9H2;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQHLHNRNHVPJRJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)C(CC2N)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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